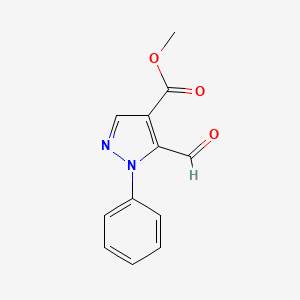

Ester méthylique de l'acide 5-formyl-1-phényl-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and are found in many biologically active molecules and agrochemicals . They are used to treat various diseases including inflammation, diabetes, cancer, bacterial infections, and pain .

Synthesis Analysis

The starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Chemical Reactions Analysis

The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 278 °C (dec.) (lit.) . Its empirical formula is C10H8N2O2, and it has a molecular weight of 188.18 .Applications De Recherche Scientifique

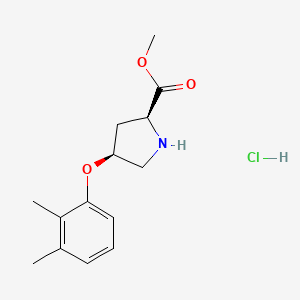

Synthèse d'antagonistes de Smoothened

Ce composé peut être utilisé dans la synthèse d'antagonistes de Smoothened, qui sont importants dans l'étude de l'inhibition de la croissance des poils. Cette application est cruciale pour développer des traitements pour des conditions comme l'hirsutisme ou l'alopécie .

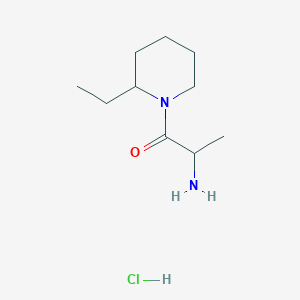

Antagonistes du récepteur ORL1

Une autre application est la préparation d'antagonistes du récepteur ORL1. Ceux-ci sont importants dans la gestion de la douleur et pourraient être utilisés pour développer de nouveaux analgésiques .

Agents antifongiques

Les dérivés du composé ont été évalués contre des souches fongiques, indiquant son utilisation potentielle comme agent antifongique. Ceci est particulièrement pertinent dans le développement de nouveaux médicaments pour les infections fongiques .

Inhibiteurs de la succinate déshydrogénase

Il peut également servir de composé inhibiteur contre la succinate déshydrogénase, une enzyme impliquée dans le cycle de l'acide citrique. Ceci a des implications pour la recherche sur les maladies métaboliques et les troubles de la production d'énergie .

Études biologiques

Le composé a fait l'objet d'études expérimentales et théoriques combinées en raison de son importance biologique, en particulier en ce qui concerne les dérivés de l'acide pyrazole-4-carboxylique .

Recherche sur le cancer

Des dérivés du pyrazole ont été synthétisés pour la recherche sur le cancer, avec des mécanismes discutés qui impliquent la prévention de la cicatrisation des plaies et de la formation de colonies, le retard des phases du cycle cellulaire et l'induction de l'apoptose par dommages à l'ADN .

Mécanisme D'action

Target of Action

It has been used as a reactant for the synthesis of (aminomethyl)pyrazoles, which are known to act as smoothened antagonists . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

Mode of Action

Its derivatives have been used in the synthesis of orl1 receptor antagonists . The ORL1 receptor is a G-protein coupled receptor involved in pain signaling . Antagonists of this receptor can potentially reduce pain sensation .

Biochemical Pathways

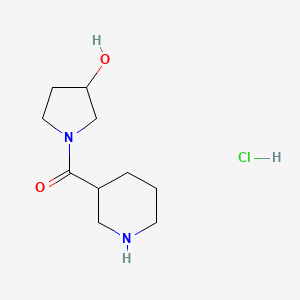

Its derivatives have been used in the synthesis of pharmacologically active dialkylamino (phenyl-1h-pyrazolyl)butanols . These compounds could potentially affect various biochemical pathways, but the specifics would depend on the exact structure of the derivative and its biological targets .

Result of Action

Its derivatives have shown potential in the inhibition of hair growth and pain signaling .

Safety and Hazards

Orientations Futures

The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably . The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities . Therefore, these derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propriétés

IUPAC Name |

methyl 5-formyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)10-7-13-14(11(10)8-15)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKKBTDWLJHRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228458 | |

| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019012-13-5 | |

| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019012-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)

![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)

![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)